molecular formula C10H13Cl2NO B1591391 3-(2-Chlorophenyl)morpholine hydrochloride CAS No. 1172507-31-1

3-(2-Chlorophenyl)morpholine hydrochloride

Cat. No. B1591391
CAS RN: 1172507-31-1
M. Wt: 234.12 g/mol
InChI Key: IKXQRITXOVEXRI-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1172507-31-1 . It is a solid substance and is used as a starting material or intermediate in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.


Molecular Structure Analysis

The molecular weight of “3-(2-Chlorophenyl)morpholine hydrochloride” is 234.12 . The Inchi Code is 1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

3-(2-Chlorophenyl)morpholine hydrochloride: plays a crucial role in the synthesis and characterization of coordination compounds. For instance, it has been used in the development of novel Co (III) complexes, which were characterized by various spectroscopic methods and studied for their crystal structures. This highlights the compound’s utility in advancing the field of coordination chemistry .

Structural Chemistry and Crystallography

The compound contributes significantly to structural chemistry and crystallography. Research has utilized morpholine derivatives to study molecular conformations and interactions within crystal structures, thereby enhancing our understanding of crystallography and molecular chemistry .

Antidepressive Activity

Morpholine derivatives, including 3-(2-Chlorophenyl)morpholine hydrochloride , have been investigated for their potential antidepressive activities. Studies have synthesized related compounds and evaluated their antidepressant effects, suggesting a promising area for further pharmacological research .

Application in Imaging Trivalent Cations

This compound can serve as an effective sensor in imaging trivalent metal ions such as Fe3+, Al3+, and Cr3+ in living cells. This application is particularly valuable in biological imaging, where the compound’s properties enable the visualization of specific cations within cellular environments .

Use in Chemical Synthesis and Reaction Studies

3-(2-Chlorophenyl)morpholine hydrochloride: is used in various chemical synthesis and reaction studies. It has been involved in the synthesis of tellurated derivatives of morpholine and their complexation with metals like palladium (II) and mercury (II), demonstrating its versatility in organometallic chemistry .

Proteomics Research

As a biochemical for proteomics research, this compound is utilized in the study of proteins and their functions. It serves as a starting material or intermediate in the synthesis of various organic compounds used in proteomics, highlighting its importance in this field of research .

Safety and Hazards

While specific safety data for “3-(2-Chlorophenyl)morpholine hydrochloride” is not available, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation when handling similar chemical compounds .

properties

IUPAC Name

3-(2-chlorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXQRITXOVEXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590007
Record name 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)morpholine hydrochloride

CAS RN

1172507-31-1
Record name 3-(2-Chlorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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